molecular formula C22H27BrN2OS B2991118 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106744-45-9

1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2991118
CAS RN: 1106744-45-9
M. Wt: 447.44
InChI Key: KYLPRMXHUIKCNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2OS and its molecular weight is 447.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing

A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks showed that these compounds could act as selective fluorescence sensors for benzaldehyde-based derivatives. This property could be leveraged in the development of sensitive detection methods for specific chemicals in various fields, including environmental monitoring and chemical analysis (Shi et al., 2015).

Catalysis and Material Science

Imidazolium salts and their complexes have been studied for their roles in catalysis and material science. For example, the synthesis and characterization of Ag(I) complexes derived from new N-heterocyclic carbenes suggest potential applications in creating new materials and catalysts for chemical reactions. These complexes can act as precursors or catalysts themselves in various chemical transformations, highlighting the versatility of heterocyclic compounds in facilitating diverse chemical processes (Hasson et al., 2019).

Pharmaceutical Research

Although direct applications related to pharmaceutical research for the specific compound were not found, research on structurally related imidazo[2,1-b]thiazoles and their derivatives indicates ongoing interest in the development of new therapeutic agents. These compounds have been explored for their potential biological activities, including antimicrobial and anti-inflammatory effects, suggesting a possible avenue for the development of new drugs based on similar heterocyclic frameworks (Chumakov et al., 1999).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2OS.BrH/c1-4-18-9-11-19(12-10-18)22(25)15-23(21-24(22)13-6-14-26-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLPRMXHUIKCNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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